

Spectroscopic data for (4-Thien-2-ylphenyl)methanol (NMR, IR, MS)

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (4-Thien-2-ylphenyl)methanol

Cat. No.: B1597441

[Get Quote](#)

An In-depth Technical Guide to the Spectroscopic Characterization of **(4-Thien-2-ylphenyl)methanol**

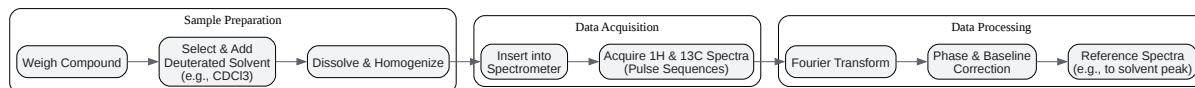
Introduction

(4-Thien-2-ylphenyl)methanol, with the chemical formula $C_{11}H_{10}OS$ and a molecular weight of 190.27 g/mol, is a bi-aromatic compound featuring a thiophene ring linked to a phenylmethanol moiety.^{[1][2]} Thiophene and its derivatives are significant heterocyclic compounds in medicinal chemistry and materials science, recognized for their diverse biological and pharmacological properties.^{[3][4][5]} The robust characterization of such molecules is fundamental to ensuring their identity, purity, and structural integrity in research, development, and quality control settings.

This technical guide provides a detailed exploration of the core spectroscopic techniques used to elucidate and confirm the structure of **(4-Thien-2-ylphenyl)methanol**: Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). As a self-validating system, the convergence of data from these orthogonal techniques provides an unambiguous structural confirmation. We will delve into the causality behind experimental choices and the logic of spectral interpretation, offering field-proven insights for researchers, scientists, and drug development professionals.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Framework

NMR spectroscopy is arguably the most powerful tool for elucidating the precise structure of an organic molecule in solution. By probing the magnetic properties of atomic nuclei, primarily ¹H (proton) and ¹³C, it provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within the molecule.


Experimental Protocol: Acquiring High-Resolution NMR Data

The quality of NMR data is critically dependent on proper sample preparation and the selection of appropriate instrumental parameters.

Step-by-Step Methodology:

- Sample Preparation: Accurately weigh approximately 5-10 mg of **(4-Thien-2-ylphenyl)methanol** solid.
- Solvent Selection: Dissolve the sample in ~0.7 mL of a suitable deuterated solvent, such as Chloroform-d (CDCl_3) or Dimethyl sulfoxide-d₆ (DMSO-d_6), inside a standard 5 mm NMR tube.
 - Causality: Deuterated solvents are used to avoid large, interfering signals from the solvent's own protons.^[6] CDCl_3 is a common choice for its ability to dissolve a wide range of organic compounds and its single residual proton peak at ~7.26 ppm.^[6] DMSO-d_6 is an alternative, particularly for less soluble compounds or when observing exchangeable protons like the hydroxyl (-OH) proton, which appears as a distinct peak in this solvent.
- Homogenization: Ensure the sample is fully dissolved and the solution is homogeneous. Vortexing or gentle sonication may be employed.
- Data Acquisition: Place the NMR tube in the spectrometer's magnet. Acquire ¹H and ¹³C spectra using standard pulse sequences. For ¹H NMR, a typical acquisition would involve 16-32 scans. For ¹³C NMR, which has a much lower natural abundance, several hundred to a few thousand scans may be necessary to achieve a good signal-to-noise ratio.
- Referencing: Chemical shifts are typically referenced internally to the residual solvent peak (e.g., CDCl_3 at 7.26 ppm for ¹H and 77.23 ppm for ¹³C) or an internal standard like tetramethylsilane (TMS) at 0 ppm.^[6]

NMR Data Acquisition Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for NMR sample preparation and data acquisition.

Spectral Interpretation: Decoding the Structure

The chemical structure of **(4-Thien-2-ylphenyl)methanol** gives rise to a distinct pattern of signals in its NMR spectra.

¹H NMR Spectral Data (Predicted in CDCl₃, 400 MHz)

Signal Assignment	Chemical Shift (δ , ppm)	Multiplicity	Coupling Constant (J, Hz)	Integration
Phenyl (H-a)	~ 7.60	Doublet	~ 8.4	2H
Phenyl (H-b)	~ 7.45	Doublet	~ 8.4	2H
Thienyl (H-c, H-e)	~ 7.30 - 7.20	Multiplet	-	2H
Thienyl (H-d)	~ 7.10	Multiplet	-	1H
Methylene (-CH ₂ -)	~ 4.75	Singlet	-	2H
Hydroxyl (-OH)	~ 1.70	Singlet (broad)	-	1H

- Expertise & Experience: The protons on the phenyl ring (H-a, H-b) appear as two distinct doublets due to their coupling with each other, a characteristic pattern for a 1,4-disubstituted benzene ring. The protons on the thiophene ring often present as a more complex multiplet system. The benzylic methylene protons (-CH₂-) typically appear as a sharp singlet around 4.7 ppm. The hydroxyl proton signal is often broad and its chemical shift can vary depending on concentration and solvent due to hydrogen bonding and chemical exchange.

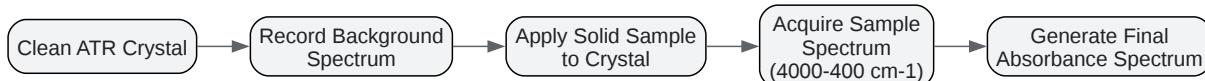
¹³C NMR Spectral Data (Predicted in CDCl₃, 100 MHz)

Signal Assignment	Chemical Shift (δ , ppm)
Thienyl (C-ipso, attached to phenyl)	~ 144.0
Phenyl (C-ipso, attached to CH ₂ OH)	~ 140.0
Phenyl (C-ipso, attached to thienyl)	~ 134.0
Phenyl (C-b)	~ 127.5
Phenyl (C-a)	~ 126.0
Thienyl (C-c, C-d, C-e)	~ 128.0 - 123.0
Methylene (-CH ₂ OH)	~ 65.0

- Expertise & Experience: The ¹³C spectrum complements the ¹H data. Quaternary carbons (ipso-carbons) typically have lower intensity. The chemical shift of the methylene carbon (~65.0 ppm) is characteristic of a benzylic alcohol. The aromatic region will show multiple signals corresponding to the non-equivalent carbons of the phenyl and thienyl rings.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective technique for identifying the functional groups present in a molecule. It works by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.


Experimental Protocol: Obtaining the Vibrational Fingerprint

For a solid sample like **(4-Thien-2-ylphenyl)methanol**, Attenuated Total Reflectance (ATR) is a common and convenient method.

Step-by-Step Methodology:

- Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal.
- Sample Application: Place a small amount of the solid sample directly onto the ATR crystal.
- Pressure Application: Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.
- Data Acquisition: Scan the sample over the typical mid-IR range (4000 - 400 cm^{-1}).
- Data Processing: The instrument's software automatically ratios the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.

IR Data Acquisition Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for IR data acquisition using an ATR accessory.

Spectral Interpretation: Assigning Key Vibrational Bands

The IR spectrum of **(4-Thien-2-ylphenyl)methanol** will exhibit characteristic absorption bands that confirm the presence of its key functional groups.

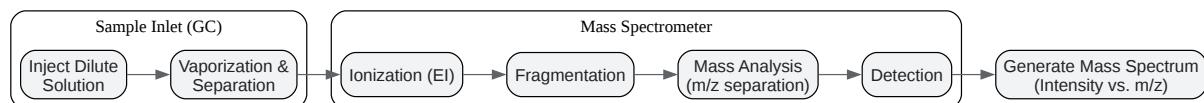
Characteristic IR Absorption Bands

Wavenumber (cm ⁻¹)	Vibration Type	Functional Group	Intensity
3550 - 3200	O-H Stretch	Alcohol (-OH)	Strong, Broad
3100 - 3000	C-H Stretch	Aromatic (Phenyl & Thienyl)	Medium
3000 - 2850	C-H Stretch	Aliphatic (-CH ₂ -)	Medium
1600, 1500, 1450	C=C Stretch	Aromatic Ring	Medium-Weak
1300 - 1000	C-O Stretch	Primary Alcohol	Strong
~820	C-H Bending	1,4-disubstituted Phenyl	Strong

- Trustworthiness: The presence of a strong, broad band in the 3550-3200 cm⁻¹ region is a highly reliable indicator of the hydroxyl (-OH) group, with the broadening caused by intermolecular hydrogen bonding.^{[7][8]} The C-O stretching vibration, typically a strong peak between 1300-1000 cm⁻¹, further corroborates the alcohol functionality.^[9] Absorptions just above 3000 cm⁻¹ confirm the aromatic C-H bonds, while those just below 3000 cm⁻¹ confirm the aliphatic C-H bonds of the methylene group.^{[9][10]}

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. For structural elucidation, it provides the exact molecular weight and crucial information about the molecule's composition and connectivity through the analysis of its fragmentation patterns.


Experimental Protocol: Generating and Detecting Ions

Gas Chromatography-Mass Spectrometry (GC-MS) with an Electron Ionization (EI) source is a standard method for analyzing volatile and thermally stable compounds like this.

Step-by-Step Methodology:

- Sample Preparation: Prepare a dilute solution of the compound in a volatile organic solvent (e.g., dichloromethane or methanol).[\[11\]](#)
- Injection: Inject a small volume (e.g., 1 μ L) of the solution into the GC inlet, where it is vaporized.
- Chromatographic Separation: The vaporized sample travels through a GC column, which separates the analyte from any impurities.
- Ionization: As the compound elutes from the GC column, it enters the EI source of the mass spectrometer. Here, it is bombarded with high-energy electrons (~ 70 eV), causing it to lose an electron and form a positively charged molecular ion ($M^{+\bullet}$).
- Fragmentation: The molecular ion is often unstable and fragments into smaller, characteristic ions.
- Mass Analysis: The ions are accelerated into a mass analyzer (e.g., a quadrupole), which separates them based on their m/z ratio.
- Detection: The separated ions are detected, and the data is plotted as a mass spectrum (relative intensity vs. m/z).

MS Data Acquisition and Analysis Workflow

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS data acquisition and analysis.

Spectral Interpretation: The Molecular Ion and Fragmentation Pathway

The mass spectrum provides the molecular weight and a structural fingerprint based on fragmentation.

- Molecular Formula: $C_{11}H_{10}OS$
- Molecular Weight: 190.27 Da
- Molecular Ion ($M^{+\bullet}$): The mass spectrum should show a molecular ion peak at $m/z = 190$.

Plausible Fragmentation Pathway:

The fragmentation of **(4-Thien-2-ylphenyl)methanol** is driven by the stability of the resulting ions, particularly resonance-stabilized benzylic and aromatic cations.

Predicted Major Fragment Ions

m/z	Ion Structure/Loss	Plausible Formation Pathway
173	$[M - OH]^+$	Loss of a hydroxyl radical ($\bullet OH$) from the molecular ion.
172	$[M - H_2O]^+$	Loss of a water molecule.
161	$[M - CH_2OH]^+$	Cleavage of the benzylic C-C bond to lose the hydroxymethyl radical.
111	$[C_5H_3S]^+$	Thienyl-phenyl cation after fragmentation.
77	$[C_6H_5]^+$	Phenyl cation, a common fragment in aromatic compounds.

- Authoritative Grounding: The fragmentation of benzyl alcohol derivatives is well-characterized. A common pathway is the loss of a hydrogen or hydroxyl radical from the methylene group to form a stable oxonium or benzylic cation.^[11] For instance, the loss of the entire $-CH_2OH$ group (31 mass units) to give a phenyl cation at m/z 77 is a known

fragmentation pathway for benzyl alcohol itself. Similarly, α -cleavage next to the oxygen atom is a characteristic fragmentation pattern for alcohols, leading to resonance-stabilized cations.[12]

Conclusion

The structural elucidation of **(4-Thien-2-ylphenyl)methanol** is definitively achieved through the synergistic application of NMR, IR, and MS. NMR spectroscopy provides the detailed atomic framework, mapping out the proton and carbon skeletons. IR spectroscopy rapidly confirms the presence of key functional groups, specifically the alcohol and aromatic rings. Finally, mass spectrometry verifies the molecular weight and reveals characteristic fragmentation patterns that are consistent with the proposed structure. Together, these techniques form a self-validating system, providing the high-confidence data required by researchers, scientists, and drug development professionals to ensure molecular identity and purity.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. [4-(Thien-2-yl)phenyl]methanol | CymitQuimica [cymitquimica.com]
- 2. (4-Thiophen-2-yl)phenyl)methanol | 81443-44-9 [sigmaaldrich.com]
- 3. Solvent-driven spectroscopic and quantum chemical evaluation of 2-[(trimethylsilyl)ethynyl]thiophene with molecular docking insights - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. cabidigitallibrary.org [cabidigitallibrary.org]
- 6. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 7. IR Spectrum and Characteristic Absorption Bands – Organic Chemistry: Fundamental Principles, Mechanisms, Synthesis and Applications [open.maricopa.edu]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. www1.udel.edu [www1.udel.edu]

- 10. orgchemboulder.com [orgchemboulder.com]
- 11. benchchem.com [benchchem.com]
- 12. One moment, please... [chemistrysteps.com]
- To cite this document: BenchChem. [Spectroscopic data for (4-Thien-2-ylphenyl)methanol (NMR, IR, MS)]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1597441#spectroscopic-data-for-4-thien-2-ylphenyl-methanol-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com